An In-depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethylmethanediamine
An In-depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethylmethanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetramethylmethanediamine, also known as bis(dimethylamino)methane, is a versatile diamine that serves as a valuable reagent in organic synthesis. Its primary application lies in its role as a convenient and effective source of the dimethylaminomethyl cation, a key intermediate in Mannich reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of N,N,N',N'-tetramethylmethanediamine, detailed experimental protocols for its synthesis and application in dimethylaminomethylation reactions, and a summary of its spectral data. The information is presented to support its use in research, particularly in the fields of medicinal chemistry and drug development, where the introduction of dimethylaminomethyl moieties can significantly impact the pharmacological properties of molecules.
Chemical and Physical Properties
N,N,N',N'-Tetramethylmethanediamine is a colorless to slightly yellow liquid with a characteristic amine-like odor. It is miscible with water and soluble in many common organic solvents.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H14N2 | [2] |
| Molecular Weight | 102.18 g/mol | [2] |
| Boiling Point | 85 °C (lit.) | [3] |
| Melting Point | -55 °C | [3] |
| Density | 0.749 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.401 (lit.) | [3] |
| Flash Point | -1 °C | |
| Solubility | Fully miscible in water |
Chemical Reactivity and Applications
The principal utility of N,N,N',N'-tetramethylmethanediamine in organic synthesis stems from its function as a stable precursor to the highly reactive Eschenmoser's salt intermediate, the N,N-dimethyl(methylene)ammonium ion.[4] This in-situ generation avoids the need to handle the often hygroscopic and less stable preformed salt.
Role in the Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. N,N,N',N'-tetramethylmethanediamine serves as an excellent reagent for the introduction of a dimethylaminomethyl group onto a variety of substrates, including ketones, indoles, and other compounds with active methylene groups.[3][4]
Under acidic conditions, N,N,N',N'-tetramethylmethanediamine eliminates a molecule of dimethylamine to generate the electrophilic N,N-dimethyl(methylene)ammonium ion. This cation then readily reacts with a nucleophilic carbon, such as an enol or enolate, to form the corresponding Mannich base.
Reaction Pathway: In-situ Generation of the Mannich Reagent and Subsequent Reaction
Caption: In-situ generation of the electrophilic Mannich reagent.
Experimental Protocols
Synthesis of N,N,N',N'-Tetramethylmethanediamine
A common and efficient method for the preparation of N,N,N',N'-tetramethylmethanediamine involves the condensation of aqueous solutions of formaldehyde and dimethylamine.[3]
Materials:
-
Aqueous formaldehyde (30%)
-
Aqueous dimethylamine (40%)
-
Potassium hydroxide (solid)
-
Ice bath
-
Round-bottomed flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Vigreux column for distillation
Procedure:
-
A 500-mL, round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde.[3]
-
The solution is stirred and cooled in an ice bath.[3]
-
225 g (2.0 moles) of a 40% solution of dimethylamine in water is added dropwise to the cooled formaldehyde solution.[3]
-
The resulting aqueous solution is allowed to stand overnight at room temperature.[3]
-
The solution is then saturated with solid potassium hydroxide, which results in the formation of two distinct layers.[3]
-
The upper organic layer is separated and dried over potassium hydroxide pellets.[3]
-
The drying agent is removed, and the product is purified by distillation at atmospheric pressure through a Vigreux column, collecting the fraction boiling at 81.5–83 °C.[5] This procedure typically yields 85–88 g (83–86%) of N,N,N',N'-tetramethylmethanediamine.[3]
Experimental Workflow: Synthesis of N,N,N',N'-Tetramethylmethanediamine
Caption: Synthesis of N,N,N',N'-tetramethylmethanediamine.
Dimethylaminomethylation of 3-Methyl-2-butanone
This protocol provides a representative example of a Mannich reaction using N,N,N',N'-tetramethylmethanediamine to synthesize 1-(dimethylamino)-4-methyl-3-pentanone.[5]
Materials:
-
N,N,N',N'-Tetramethylmethanediamine
-
3-Methyl-2-butanone
-
Anhydrous trifluoroacetic acid
-
Potassium carbonate
-
Dichloromethane
-
Ice-salt bath
-
Two-necked, round-bottomed flask (100 mL)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel with a calcium chloride drying tube
-
Oil bath
Procedure:
-
A 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and a pressure-equalizing dropping funnel is charged with 50 mL of anhydrous trifluoroacetic acid.[5]
-
The trifluoroacetic acid is stirred and cooled in an ice-salt bath to between -10 °C and -15 °C.[5]
-
10.2 g (0.100 mole) of N,N,N',N'-tetramethylmethanediamine is added dropwise over a 50-minute period, maintaining the temperature below -10 °C.[5]
-
While keeping the temperature of the resulting solution of dimethyl(methylene)ammonium trifluoroacetate below -10 °C, 8.6 g (0.10 mole) of 3-methyl-2-butanone is added gradually.[5]
-
The cooling bath is removed, and the solution is heated in an oil bath at 65 °C for 1.5 hours.[5]
-
The temperature of the oil bath is then raised to 145 °C and maintained for 1.5 hours.[5]
-
The solution is cooled, and the trifluoroacetic acid is neutralized by adding the contents of the flask dropwise to an ice-cold solution of 100 g of potassium carbonate in 100 mL of water.[5]
-
The resulting crystals are collected by filtration and washed with dichloromethane. The aqueous filtrate is extracted with dichloromethane.[5]
-
The combined organic extracts are dried and the solvent is removed to yield the product.
Spectral Data
The following tables summarize the key spectral data for N,N,N',N'-tetramethylmethanediamine.
NMR Spectroscopy
| Spectrum | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H NMR | CCl₄ | 2.148 | -N(CH₃)₂ | [6] |
| 2.582 | -N-CH₂-N- | [6] | ||
| ¹³C NMR | CDCl₃ | Data not explicitly found in search results, but available in spectral databases. | -N(CH₃)₂ | [7] |
| Data not explicitly found in search results, but available in spectral databases. | -N-CH₂-N- | [7] |
Note: Specific chemical shifts for ¹³C NMR were not explicitly stated in the provided search results but are available in spectral databases such as SpectraBase.[7]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~2950 | Strong | C-H stretch (aliphatic) | [8][9] |
| ~2820, ~2770 | Medium | C-H stretch (N-CH₃) | [8][9] |
| ~1460 | Medium | CH₂ scissoring | [8][9] |
| ~1260 | Strong | C-N stretch | [8][9] |
| ~1040 | Strong | C-N stretch | [8][9] |
Note: The IR spectrum shows characteristic peaks for aliphatic C-H and C-N stretching and bending vibrations.
Mass Spectrometry
| m/z | Relative Intensity | Proposed Fragment | Reference |
| 102 | Moderate | [M]⁺ (Molecular ion) | [1] |
| 58 | 100 (Base Peak) | [CH₂=N(CH₃)₂]⁺ | [1][10] |
| 44 | High | [(CH₃)₂N]⁺ | [1][10] |
| 42 | Moderate | [C₂H₄N]⁺ | [1][10] |
Note: The fragmentation pattern is dominated by the stable N,N-dimethyl(methylene)ammonium cation at m/z 58.
Safety and Handling
N,N,N',N'-Tetramethylmethanediamine is a flammable liquid and should be handled in a well-ventilated fume hood.[2] It is incompatible with strong oxidizing agents and strong acids.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
N,N,N',N'-Tetramethylmethanediamine is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the dimethylaminomethyl group via the Mannich reaction. This guide has provided a detailed overview of its chemical and physical properties, comprehensive experimental protocols for its synthesis and a key application, and a summary of its characteristic spectral data. This information is intended to facilitate its effective and safe use by researchers and scientists in the development of new chemical entities with potential applications in drug discovery and other areas of chemical research.
References
- 1. Methanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 2. N,N,N',N'-Tetramethylmethanediamine | C5H14N2 | CID 5829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N,N',N'-TETRAMETHYLDIAMINOMETHANE(51-80-9) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Methanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
